molecular formula C19H24N2O3 B4287190 N-(2,4-dimethoxyphenyl)-N'-(4-phenylbutyl)urea

N-(2,4-dimethoxyphenyl)-N'-(4-phenylbutyl)urea

Cat. No. B4287190
M. Wt: 328.4 g/mol
InChI Key: PUBDTUIAGCXBQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2,4-dimethoxyphenyl)-N'-(4-phenylbutyl)urea and related compounds typically involves the reaction of isocyanates with amines or the use of carbonyl dication equivalents. For instance, N,N'-dimethoxy-N,N'-dimethylurea has been synthesized with a yield of 78% from the addition of a solution of bis(trichloromethyl) carbonate to N-methoxy-N-methylamine, showcasing the versatility of urea derivatives in synthetic chemistry (Whipple & Reich, 1991).

Molecular Structure Analysis

The molecular structure of urea derivatives is often characterized by intramolecular and intermolecular hydrogen bonds, contributing to their stability and reactivity. For example, N-(2,5-Dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea exhibits a planar 2,5-dimethoxyphenyl unit and is stabilized by short intramolecular N—H⋯O hydrogen bonds, forming a three-dimensional network through intermolecular interactions (Choi et al., 2010).

Chemical Reactions and Properties

Urea derivatives undergo various chemical reactions, including polymerization and rearrangements, which modify their properties and applications. For instance, N,N′-diphenylurea has been used in the anionic polymerization of ε-caprolactam, demonstrating the role of ureas as activators in polymer science (Marelová et al., 1999). Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has also been applied for the synthesis of ureas from carboxylic acids, highlighting the synthetic versatility of urea compounds (Thalluri et al., 2014).

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(4-phenylbutyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-23-16-11-12-17(18(14-16)24-2)21-19(22)20-13-7-6-10-15-8-4-3-5-9-15/h3-5,8-9,11-12,14H,6-7,10,13H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBDTUIAGCXBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NCCCCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201325421
Record name 1-(2,4-dimethoxyphenyl)-3-(4-phenylbutyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825975
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2,4-Dimethoxyphenyl)-3-(4-phenylbutyl)urea

CAS RN

895481-83-1
Record name 1-(2,4-dimethoxyphenyl)-3-(4-phenylbutyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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